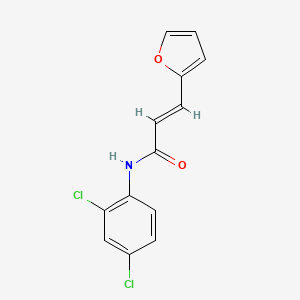

(2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide

Description

(2E)-N-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-enamide is a synthetic cinnamanilide derivative characterized by a propenamide backbone with a 2,4-dichlorophenyl amide group and a furan-2-yl substituent. Its structure combines electron-withdrawing chlorine atoms on the aromatic ring with the heteroaromatic furan moiety, which may influence both physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Properties

IUPAC Name |

(E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-9-3-5-12(11(15)8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNCZTQIMJCVRU-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichloroaniline and furan-2-carbaldehyde.

Formation of Intermediate: The intermediate is formed through a condensation reaction between 2,4-dichloroaniline and furan-2-carbaldehyde in the presence of a base such as sodium hydroxide.

Final Product: The intermediate undergoes further reaction with acryloyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The double bond in the prop-2-enamide linkage can be reduced to form the corresponding amide.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, particularly at the chlorine positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the double bond.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the chlorine positions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: The corresponding amide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The dichlorophenyl group and the furan ring are likely to play a role in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antimicrobial Activity

Key Findings:

- Chlorinated Anilides: Compounds with 3,4-dichlorophenyl or 3,5-bis(trifluoromethyl)phenyl groups exhibit potent activity against Staphylococcus aureus, MRSA, and Mycobacterium tuberculosis. For example: (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide (MIC = 22.27 µM against S. aureus) . 3,4-Dichlorocinnamanilides showed broader-spectrum activity compared to mono-chloro derivatives, with submicromolar MICs against MRSA .

- Furan-Based Analogs : The furan-2-yl group, as seen in N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31), demonstrated anticancer activity but moderate antimicrobial effects . This suggests that replacing phenyl with furan may reduce antibacterial potency but improve selectivity or modulate cytotoxicity.

Structural Comparison Table:

Impact of Lipophilicity and Substituent Position

- For example, 3,4-dichlorocinnamanilides (logD ~3.8) showed higher antibacterial activity but increased cytotoxicity compared to non-chlorinated analogs .

- Substituent Position :

- Meta and para substitutions on the anilide ring (e.g., 3,5-Cl₂ or 3-CF₃) optimize antimicrobial activity .

- Ortho substitutions (e.g., 2,4-Cl₂ in the target compound) may sterically hinder target binding but improve anti-inflammatory effects, as seen in (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide .

Cytotoxicity and Selectivity

- Chlorinated Analogs : Compounds like (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide (Compound 11) exhibited significant cytotoxicity (IC50 <10 µM), whereas trifluoromethoxy-substituted derivatives (e.g., Compound 2k) showed minimal toxicity to mammalian cells .

- For instance, furyl acrolein-based Schiff bases demonstrated moderate bioactivity without severe toxicity .

Anti-Inflammatory Potential

- While the target compound’s anti-inflammatory activity is uncharacterized, structurally related compounds with ortho-substituted anilides (e.g., 2,6-dibromo-3-chloro-4-fluorophenyl) attenuated NF-κB activation more effectively than cinnamic acid . The 2,4-dichlorophenyl group in the target compound may similarly modulate inflammatory pathways.

Biological Activity

(2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide, also known as a furan-based compound, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.

- Molecular Formula : C13H9Cl2NO2

- Molecular Weight : 282.12 g/mol

- CAS Number : 1262007-45-3

Synthesis

The synthesis of this compound typically involves:

- Formation of the furan ring through cyclization of appropriate precursors.

- Electrophilic aromatic substitution to introduce the 2,4-dichlorophenyl group.

- Formation of the propenamide moiety , which is crucial for its biological activity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with furan rings possess potent antibacterial properties against various strains of bacteria, including resistant strains .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been observed to inhibit the NLRP3 inflammasome activation pathway, which is crucial in various inflammatory conditions such as neurodegenerative diseases and acute brain injuries .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it was noted that related furan derivatives exhibited IC50 values in the low micromolar range against certain cancer cell lines .

The mechanism through which this compound exerts its biological effects involves:

- Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological responses.

- Modulation of Inflammatory Pathways : By inhibiting pathways such as NLRP3 inflammasome activation, the compound may reduce inflammation and associated tissue damage .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against resistant strains with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 2 | Showed anti-inflammatory effects in vitro by reducing IL-1β levels in activated macrophages. |

| Study 3 | Reported an IC50 value of 1.55 µM for inducing apoptosis in breast cancer cell lines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.